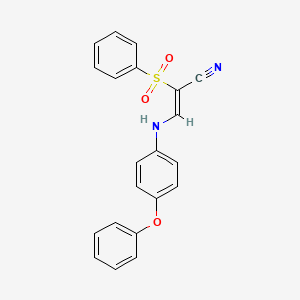
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
3-(1-((1-Isopropyl-1H-Imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one and its analogs have demonstrated significant antimicrobial and antifungal activities. For example, compounds synthesized from quinazolinone scaffolds, including 3-(1-((1-Isopropyl-1H-Imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, were tested against standard strains and showed notable biological activity (Anisetti & Reddy, 2012).
Potential Alzheimer’s Disease Treatment
Synthesized derivatives of this compound have been evaluated as potential drug candidates for the treatment of Alzheimer’s disease. For instance, a series of N-substituted derivatives were synthesized and showed inhibitory activity against the acetyl cholinesterase enzyme, which is relevant in Alzheimer's research (Rehman et al., 2018).
Antiulcer Properties
Studies have explored the antiulcer potential of quinazolin-4(3H)-one derivatives. These compounds were tested for antiulcer activity in various rat models, and some derivatives exhibited higher activity compared to standard treatments like omeprazole (Patil, Ganguly, & Surana, 2010).
Synthetic Cannabinoid Receptor Agonists
Some derivatives of this chemical structure have been characterized as synthetic cannabinoid receptor agonists (SCRAs). These compounds, including those with sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine structures, have been extensively studied for their potential applications in forensic and clinical investigations (Brandt et al., 2020).
Antimicrobial Agents for Agricultural Pathogens
Some piperidine derivatives of this compound have been synthesized and evaluated for their effectiveness as antimicrobial agents against pathogens affecting tomato plants, demonstrating significant antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14(2)22-11-18(21-12-22)28(26,27)23-9-5-6-15(10-23)24-13-20-17-8-4-3-7-16(17)19(24)25/h3-4,7-8,11-15H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUVJKGMNXMJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![1-(furan-2-ylmethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2628329.png)
![(4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2628330.png)
![3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one](/img/structure/B2628333.png)
![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)



![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)

![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)